molecular formula C21H18N4O5 B10874491 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B10874491
M. Wt: 406.4 g/mol
InChI Key: XOPJFINNTXZDQE-LPYMAVHISA-N
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Description

4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazino group, a methoxyphenyl group, and a nitrobenzamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the methoxyphenyl and nitrobenzamide groups. The reaction conditions often include the use of organic solvents like ethanol or methanol, and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Shares the methoxyphenyl group but lacks the hydrazino and nitrobenzamide groups.

    4-Hydroxy-2-quinolones: Contains a similar aromatic structure but differs in functional groups.

Uniqueness

4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is unique due to its combination of hydrazino, methoxyphenyl, and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C21H18N4O5/c1-30-17-9-7-16(8-10-17)23-21(27)14-6-11-18(19(12-14)25(28)29)24-22-13-15-4-2-3-5-20(15)26/h2-13,24,26H,1H3,(H,23,27)/b22-13+

InChI Key

XOPJFINNTXZDQE-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3O)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3O)[N+](=O)[O-]

Origin of Product

United States

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